molecular formula C76H133N17O18 B12438845 H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH

H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH

Cat. No.: B12438845
M. Wt: 1573.0 g/mol
InChI Key: SACBPCXTLNEHGC-ZIOXNNFISA-N
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Description

The compound H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH is a peptide consisting of a sequence of amino acids: proline, leucine, tyrosine, lysine, lysine, isoleucine, isoleucine, lysine, lysine, leucine, leucine, glutamic acid, and serine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Fluorescent dyes like FITC can be attached to lysine residues under mild conditions.

Major Products

The major products of these reactions depend on the specific modifications being made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while substitution reactions can yield fluorescently labeled peptides.

Scientific Research Applications

Peptides like H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for their potential as therapeutic agents, such as antimicrobial peptides or cancer treatments.

    Industry: Utilized in the development of diagnostic assays and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary widely based on the peptide’s function.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar structural properties.

    Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: A peptide with a longer sequence and different functional groups.

Uniqueness

The uniqueness of H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple lysine residues, for example, may confer specific binding properties or antimicrobial activity.

Properties

Molecular Formula

C76H133N17O18

Molecular Weight

1573.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1

InChI Key

SACBPCXTLNEHGC-ZIOXNNFISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2

Origin of Product

United States

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